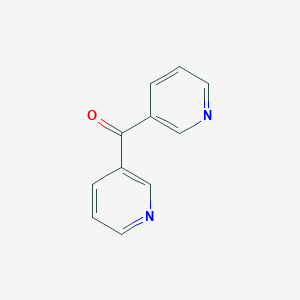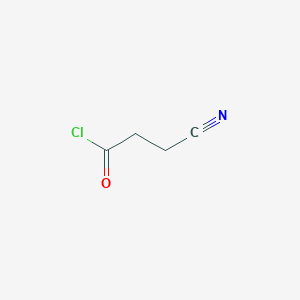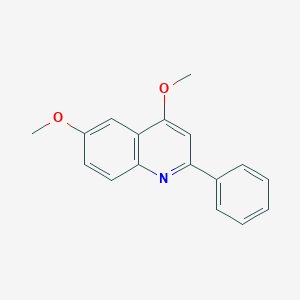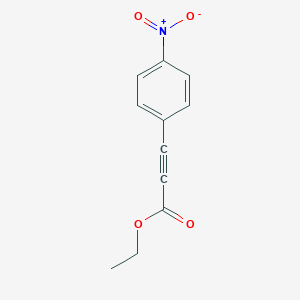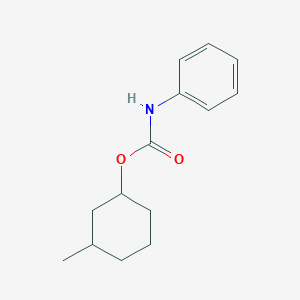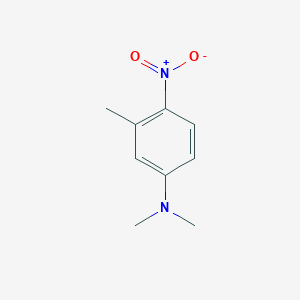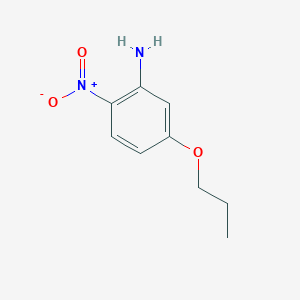
2-Nitro-5-propoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-5-propoxyaniline is a chemical compound that belongs to the class of nitroanilines. It is an important intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. The compound has been extensively studied for its biological and chemical properties, making it an important topic of research in the field of chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of 2-Nitro-5-propoxyaniline is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with various cellular targets such as enzymes, receptors, and ion channels. The compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to modulate the activity of various receptors such as opioid receptors, which are involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been found to inhibit the production of various pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the levels of various oxidative stress markers such as malondialdehyde and nitric oxide. In addition, the compound has been found to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Nitro-5-propoxyaniline in lab experiments include its ease of synthesis, high purity, and low toxicity. The compound can be easily synthesized using simple and cost-effective methods. It is also highly pure, making it suitable for various biochemical and physiological assays. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 2-Nitro-5-propoxyaniline. One of the most important directions is the development of new synthetic methods for the compound. This could involve the use of alternative starting materials and catalysts to improve the yield and purity of the product. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases. This could involve the development of new derivatives of the compound with improved bioactivity and pharmacokinetics. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular targets.
Synthesemethoden
The synthesis of 2-Nitro-5-propoxyaniline can be achieved through various methods. One of the most common methods is the reaction of 2-nitroaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified through various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
2-Nitro-5-propoxyaniline has been extensively studied for its various scientific applications. One of its most important applications is in the field of medicinal chemistry. The compound has been shown to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor properties. It has also been found to be effective against various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
| 113501-99-8 | |
Molekularformel |
C9H12N2O3 |
Molekulargewicht |
196.2 g/mol |
IUPAC-Name |
2-nitro-5-propoxyaniline |
InChI |
InChI=1S/C9H12N2O3/c1-2-5-14-7-3-4-9(11(12)13)8(10)6-7/h3-4,6H,2,5,10H2,1H3 |
InChI-Schlüssel |
ZUSYPWKBRJWZIA-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC(=C(C=C1)[N+](=O)[O-])N |
Kanonische SMILES |
CCCOC1=CC(=C(C=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



